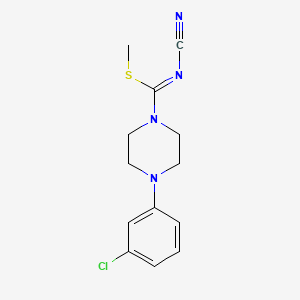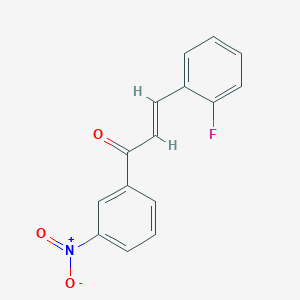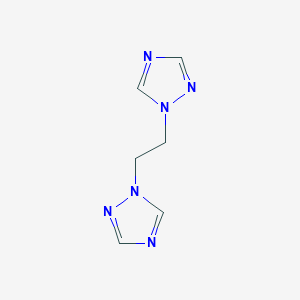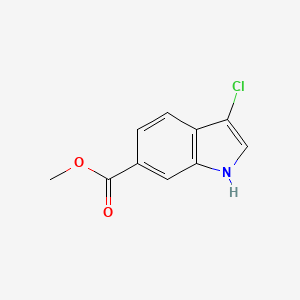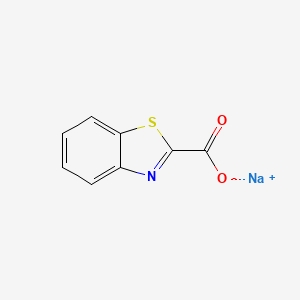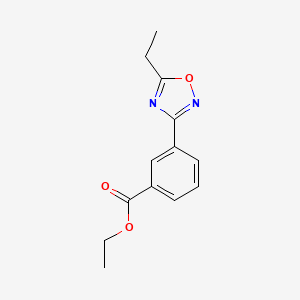
4-甲氧基-1H-吲唑-6-羧酸
描述
4-Methoxy-1H-indazole-6-carboxylic acid is a chemical compound that is used as a reagent in the synthesis of various other compounds . It is available from several suppliers for scientific research needs .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes 4-Methoxy-1H-indazole-6-carboxylic acid, has been explored in various ways. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis
Indazoles can be synthesized through various reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用
抗精子生成剂
Corsi 和 Palazzo (1976) 的研究证明了卤代 1-苄基吲唑-3-羧酸和相关衍生物的使用,其中包括与 4-甲氧基-1H-吲唑-6-羧酸类似的结构,作为有效的抗精子生成剂。他们研究了这些化合物对睾丸重量和精子生成抑制的影响 (Corsi & Palazzo, 1976)。
生物和制药应用
Gürbüz 等人 (2020) 的一项研究探索了具有类似于 4-甲氧基-1H-吲唑-6-羧酸结构的杂环化合物的潜力,用于各种应用,包括药物化学。包含类似化合物的席夫碱的应用范围从染料和化妆品到水处理和天然材料的改进 (Gürbüz 等人,2020)。
镇痛和抗炎活性
Mosti 等人 (1992) 合成了 1-苯基-1H-吲唑的衍生物,其中包括与 4-甲氧基-1H-吲唑-6-羧酸结构相关的化合物,并发现它们在动物模型中具有显着的镇痛和抗炎活性 (Mosti 等人,1992)。
白三烯拮抗剂
Yee 等人 (1990) 对吲唑衍生化合物进行了研究,包括类似于 4-甲氧基-1H-吲唑-6-羧酸的结构,作为选择性白三烯拮抗剂。这些发现对于白三烯途径调节有益的疾病具有重要意义 (Yee 等人,1990)。
光裂解和神经活性应用
Papageorgiou 和 Corrie (2000) 发现类似于 4-甲氧基-1H-吲唑-6-羧酸的化合物的裂解可以产生神经活性氨基酸,展示了在神经学和药理学中的潜在应用 (Papageorgiou & Corrie, 2000)。
作用机制
Target of Action
Indazole derivatives, which include 4-methoxy-1h-indazole-6-carboxylic acid, have been found to be biologically active and play a significant role in cell biology . They have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in the inhibition of cell growth, particularly in neoplastic cell lines .
Biochemical Pathways
Indazole derivatives are known to influence various biological pathways, often resulting in significant downstream effects .
Pharmacokinetics
The compound’s log P values, which can impact its bioavailability, range from 0.48 to 1.35 .
Result of Action
Indazole derivatives, including this compound, have been found to inhibit cell growth, particularly in neoplastic cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indazole derivatives .
安全和危害
未来方向
Indazole-containing compounds have been investigated and applied in producing various drugs. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
生化分析
Biochemical Properties
4-Methoxy-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acetylcholine receptors, where it acts as an agonist . This interaction can modulate neurotransmission and has implications for neurological research. Additionally, 4-Methoxy-1H-indazole-6-carboxylic acid has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways . By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential candidate for anti-inflammatory drug development.
Cellular Effects
The effects of 4-Methoxy-1H-indazole-6-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest in the G0-G1 phase . This effect is mediated through the modulation of cell signaling pathways, including the inhibition of cyclin-dependent kinases. Furthermore, 4-Methoxy-1H-indazole-6-carboxylic acid can influence gene expression by altering the transcriptional activity of specific genes involved in cell growth and apoptosis . In normal cells, this compound has been observed to affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Methoxy-1H-indazole-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with nicotinic acetylcholine receptors, which leads to the activation of downstream signaling pathways . This activation can result in changes in neurotransmitter release and synaptic plasticity. Additionally, 4-Methoxy-1H-indazole-6-carboxylic acid can inhibit the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators and alleviates inflammation. The compound also influences gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1H-indazole-6-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to high concentrations of 4-Methoxy-1H-indazole-6-carboxylic acid can lead to cellular toxicity and apoptosis . In in vitro studies, the compound has been observed to maintain its biological activity for several days, making it suitable for long-term experiments. In in vivo studies, the long-term effects of 4-Methoxy-1H-indazole-6-carboxylic acid on cellular function have been linked to its ability to modulate gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-Methoxy-1H-indazole-6-carboxylic acid can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects. These findings highlight the importance of optimizing the dosage of 4-Methoxy-1H-indazole-6-carboxylic acid to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-Methoxy-1H-indazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound to form reactive intermediates . These intermediates can undergo further reactions, leading to the formation of metabolites that are excreted from the body. The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . This modulation can lead to changes in metabolite levels and energy production, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methoxy-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 4-Methoxy-1H-indazole-6-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes. Studies have shown that 4-Methoxy-1H-indazole-6-carboxylic acid can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-indazole-6-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 4-Methoxy-1H-indazole-6-carboxylic acid can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization allows the compound to modulate mitochondrial function and influence cellular energy production. The subcellular distribution of 4-Methoxy-1H-indazole-6-carboxylic acid is dynamic and can change in response to cellular signals and environmental conditions .
属性
IUPAC Name |
4-methoxy-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHMAAWHLLTKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694638 | |
| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-53-2 | |
| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline](/img/structure/B3086801.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)
